8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the reaction of 4-fluorophenol with a triazolopyrazine precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-(2-fluoro-4-nitrophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: Similar structure but with a nitro group, which may alter its reactivity and biological activity.
8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: Contains a chlorine atom instead of fluorine, potentially affecting its chemical properties and interactions.
Uniqueness
8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to the presence of the fluorophenoxy group, which can influence its electronic properties and enhance its binding affinity to specific molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7FN4O2 |
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Molecular Weight |
246.20 g/mol |
IUPAC Name |
8-(4-fluorophenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H7FN4O2/c12-7-1-3-8(4-2-7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17) |
InChI Key |
GLCRXAWCHMTWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN3C2=NNC3=O)F |
Origin of Product |
United States |
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